5-Bromo-4-fluoro-2-iodopyridine
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Overview
Description
5-Bromo-4-fluoro-2-iodopyridine is a halogenated pyridine derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the pyridine ring
Mechanism of Action
Target of Action
It’s known that halogenated pyridines, such as this compound, are often used in the synthesis of various biologically active compounds . These compounds can interact with a wide range of biological targets, depending on the specific structures they are incorporated into.
Mode of Action
The mode of action of 5-Bromo-4-fluoro-2-iodopyridine is largely dependent on the specific context in which it is used. As a halogenated pyridine, it can participate in various chemical reactions to form complex structures. For instance, it can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . The resulting compounds can interact with their targets in a variety of ways, leading to diverse biological effects.
Biochemical Pathways
Fluoropyridines have been noted for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of compounds for various biological applications, including potential imaging agents . Therefore, the biochemical pathways affected by this compound would be largely dependent on the specific compounds it is used to synthesize.
Pharmacokinetics
For instance, the introduction of fluorine atoms into lead structures is a common modification in the search for new pharmaceuticals with improved physical, biological, and environmental properties .
Result of Action
As a halogenated pyridine, it is often used in the synthesis of various biologically active compounds . The effects of these compounds can range widely, depending on their specific structures and targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be influenced by factors such as temperature and the presence of other reactants . Additionally, the compound’s stability could be affected by factors such as light, heat, and moisture.
Biochemical Analysis
Biochemical Properties
5-Bromo-4-fluoro-2-iodopyridine plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated pyridines and other heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles, leading to the formation of new compounds. This compound is also involved in coupling reactions, such as the Stille and Sonogashira couplings, which are essential for the synthesis of biaryl and alkyne derivatives .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways. Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. These effects are particularly relevant in cancer research, where the modulation of cell signaling and gene expression can influence the growth and proliferation of cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific biochemical context. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent phosphorylation events. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression. Its stability and efficacy can decrease over time, necessitating careful storage and handling .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the need for precise dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites. The compound can undergo oxidative and reductive reactions, leading to the formation of new products that can further participate in biochemical reactions. These metabolic transformations can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its activity and function in different cellular contexts .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound can be localized to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can modulate enzyme activity and metabolic processes. Its localization can affect its activity and function, making it a valuable tool for studying cellular processes at the subcellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-iodopyridine typically involves halogenation reactions on a pyridine ring. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with a fluoropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Subsequent iodination can be performed using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions, forming carbon-carbon bonds with aryl or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura and Stille coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl boronic acid would yield a biaryl compound .
Scientific Research Applications
5-Bromo-4-fluoro-2-iodopyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other bioactive molecules.
Material Science: The compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique halogenation pattern.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoropyridine
- 4-Bromo-2-fluoropyridine
- 5-Fluoro-2-iodopyridine
Uniqueness
5-Bromo-4-fluoro-2-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique halogenation pattern provides distinct reactivity and selectivity in chemical reactions, making it a valuable building block in organic synthesis .
Properties
IUPAC Name |
5-bromo-4-fluoro-2-iodopyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-3-2-9-5(8)1-4(3)7/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCFBARDJVIUGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1I)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.